2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-4-METHYL-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, a piperidine ring, and a sulfonamide group
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-4-METHYL-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compoundsReaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-FLUOROPHENYL)-4-METHYL-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-METHYL-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to N-(4-FLUOROPHENYL)-4-METHYL-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE include:
N-(4-fluorophenyl)-1-methylpiperidin-4-amine: This compound shares the fluorophenyl and piperidine groups but lacks the sulfonamide group.
N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: Similar in structure but with a benzyl group instead of a methyl group.
The uniqueness of N-(4-FLUOROPHENYL)-4-METHYL-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25FN4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C21H25FN4O3S/c1-16-3-9-20(10-4-16)30(28,29)26(19-7-5-17(22)6-8-19)15-21(27)24-23-18-11-13-25(2)14-12-18/h3-10H,11-15H2,1-2H3,(H,24,27) |
InChI Key |
FGNIOFHSKWKWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCN(CC2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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